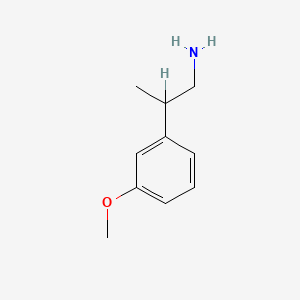

2-(3-Methoxyphenyl)propan-1-amine

Description

Contextualization as a Chiral Amine Building Block in Modern Synthesis

Chiral amines are of paramount importance in contemporary organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and biological activity. 2-(3-Methoxyphenyl)propan-1-amine, possessing a stereocenter at the second carbon of the propane (B168953) chain, exists as a pair of enantiomers. This inherent chirality makes it a valuable precursor for the stereoselective synthesis of more complex chiral molecules.

The utility of chiral phenylethylamines as building blocks is well-established. For instance, 1-phenylethylamine (B125046) is frequently employed as a chiral resolving agent, separating racemic mixtures into their constituent enantiomers through the formation of diastereomeric salts. wikipedia.org Similarly, the enantiomerically pure forms of this compound can serve as synthons, introducing a defined stereocenter into a target molecule. The presence of the amine and the aromatic ring provides multiple points for synthetic modification, allowing for its incorporation into a wide array of molecular scaffolds. whiterose.ac.uk The synthesis of related chiral compounds, such as (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone, highlights the methodologies that can be applied to generate enantiomerically enriched propanamine derivatives. chemicalbook.comcphi-online.com

Historical Development and Significance of Substituted Phenylethylamines in Organic Chemistry

The story of substituted phenethylamines begins with the parent compound, phenethylamine (B48288). The initial isolation and identification of phenylethylamine is credited to Marceli Nencki in 1876, who discovered it during the decomposition of gelatin. writeonpoint.com Subsequent research in the late 19th and early 20th centuries found phenylethylamine in various natural sources, often associated with fermentation and decomposition processes. writeonpoint.com

A significant turning point came in the early 1900s with studies that began to unravel the physiological roles of phenethylamine and its derivatives. writeonpoint.com This paved the way for extensive research into this class of compounds. Organic chemists began to explore the synthesis of various substituted phenethylamines, leading to the discovery of numerous compounds with diverse applications. wikipedia.org The structural framework of phenethylamine—a phenyl ring connected to an amino group by a two-carbon chain—proved to be a versatile template for modification. wikipedia.org Substitutions on the phenyl ring, the sidechain, or the amino group give rise to a vast family of compounds, including hormones, neurotransmitters, and a wide range of synthetic molecules. wikipedia.org The development of synthetic methods, such as the reduction of benzyl (B1604629) cyanide or the reductive amination of ketones, enabled the production of these amines for further study and application. wikipedia.orgacs.org

Fundamental Structural Features and Classification within Complex Amine Systems

This compound is classified as a primary amine and a substituted phenethylamine. wikipedia.org Its structure can be deconstructed into several key features:

Phenethylamine Backbone: The core of the molecule is the phenethylamine structure, which consists of a phenyl group attached to an amino group via a two-carbon ethyl sidechain. wikipedia.org

Propane Chain: Unlike the parent phenethylamine, this compound has a three-carbon (propane) chain. The presence of a methyl group on the carbon alpha to the amine group makes it a derivative of amphetamine.

Meta-Methoxy Substitution: A methoxy (B1213986) group (-OCH₃) is attached to the 3rd position (meta-position) of the phenyl ring. This substitution influences the electronic properties and steric hindrance of the aromatic ring.

Chiral Center: The carbon atom at the second position of the propane chain (the carbon bearing the phenyl ring) is a stereocenter, leading to the existence of (R)- and (S)-enantiomers.

Within the broader classification of amines, this compound belongs to the family of aralkylamines, which contain both aromatic and aliphatic components. Its specific substitution pattern places it within a more defined subgroup of methoxy-substituted phenethylamines.

Chemical Data of this compound and Related Compounds

Below are tables detailing the structural and physical properties of this compound and its isomers, providing a comparative overview.

Table 1: Structural and CAS Information

| Compound Name | Molecular Formula | CAS Registry Number |

| This compound | C₁₀H₁₅NO | Not available |

| 2-(2-Methoxyphenyl)propan-1-amine (B1362668) | C₁₀H₁₅NO | 30039-33-3 |

| 3-(3-Methoxyphenyl)propan-1-amine | C₁₀H₁₅NO | 1049696-27-6 (HCl salt) |

| 3-(4-Methoxyphenyl)propan-1-amine | C₁₀H₁₅NO | 36397-23-6 |

Table 2: Predicted and Measured Physical Properties

| Compound Name | Molecular Weight ( g/mol ) | Predicted XlogP | Boiling Point (°C) |

| 2-(2-Methoxyphenyl)propan-1-amine | 165.23 | 1.5 | Not available |

| 3-(3-Methoxyphenyl)-1-propanol | 166.22 | Not available | Not available |

| 1-(4-Methoxyphenyl)-2-propanone | 164.20 | Not available | Not available |

Note: Experimental data for this compound is limited. Data for related compounds is provided for context. XlogP is a measure of lipophilicity. uni.lusigmaaldrich.comnist.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTAQBNSDZCPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276813, DTXSID401292226 | |

| Record name | 2-(3-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-β-methylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5090-33-5, 754913-55-8 | |

| Record name | 3-Methoxy-β-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5090-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-β-methylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Methoxyphenyl Propan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections for Propan-1-amine Skeleton Construction

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. slideshare.netarxiv.org For 2-(3-methoxyphenyl)propan-1-amine, the primary disconnection points involve the carbon-nitrogen bond and the carbon-carbon bonds that form the propan-1-amine backbone.

A logical primary disconnection breaks the C-N bond, suggesting a precursor such as a ketone or an aldehyde that can be converted to the amine via reductive amination. This leads back to 3-methoxyphenylacetone. Another key disconnection can be made at the C1-C2 bond of the propane (B168953) chain, suggesting a Grignard-type reaction or the addition of a cyanide group followed by reduction. Further disconnection of the aryl-alkyl bond points towards a Friedel-Crafts type acylation or alkylation of anisole (B1667542). These strategic disconnections form the basis for the various synthetic routes discussed below.

Classical and Established Synthetic Routes

Several classical methods have been successfully employed for the synthesis of this compound. These routes are well-documented and provide reliable pathways to the target compound.

Reductive Amination Strategies for Carbon-Nitrogen Bond Formation

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. youtube.commasterorganicchemistry.comlibretexts.org This two-step process involves the initial reaction of a ketone or aldehyde with ammonia (B1221849) or an amine to form an imine or enamine, which is then reduced to the corresponding amine. libretexts.orgorganic-chemistry.org

In the context of synthesizing this compound, the key starting material is 3-methoxyphenylacetone. This ketone reacts with ammonia to form an intermediate imine, which is subsequently reduced. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the ketone, allowing for a one-pot reaction. youtube.commasterorganicchemistry.com

Table 1: Reagents for Reductive Amination

| Carbonyl Precursor | Amine Source | Reducing Agent | Product |

|---|---|---|---|

| 3-Methoxyphenylacetone | Ammonia | Sodium Cyanoborohydride | This compound |

Nitrile Reduction Pathways for Amine Synthesis

The reduction of nitriles provides a direct route to primary amines. wikipedia.orgchemguide.co.uk This pathway involves the conversion of a suitable starting material to a nitrile, followed by reduction of the cyano group. For the synthesis of this compound, a key intermediate would be 2-(3-methoxyphenyl)propanenitrile.

This nitrile can be prepared through various methods, such as the nucleophilic substitution of a corresponding halide with a cyanide salt. The subsequent reduction of the nitrile to the primary amine can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation with catalysts such as Raney nickel or platinum oxide. wikipedia.orgchemguide.co.uk While effective, the use of LiAlH4 requires anhydrous conditions and careful handling. Catalytic hydrogenation is often a more scalable and industrially viable option. wikipedia.org

Table 2: Nitrile Reduction for Amine Synthesis

| Nitrile Precursor | Reducing Agent | Product |

|---|---|---|

| 2-(3-Methoxyphenyl)propanenitrile | Lithium Aluminum Hydride (LiAlH4) | This compound |

| 2-(3-Methoxyphenyl)propanenitrile | Catalytic Hydrogenation (e.g., H2/Raney Ni) | This compound |

Hofmann Degradation and Analogous Amide Rearrangement Approaches

The Hofmann rearrangement, or Hofmann degradation, is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgkhanacademy.orgbyjus.com This reaction proceeds through the treatment of the amide with bromine or chlorine in a basic solution. numberanalytics.com

To apply this to the synthesis of this compound, one would start with 3-(3-methoxyphenyl)butanamide. The Hofmann rearrangement of this amide would lead to the desired amine. While this method is historically significant, it involves a multi-step sequence to prepare the necessary amide and the use of stoichiometric amounts of halogen and base. libretexts.org

Nucleophilic Substitution Reactions in Aryl Ether and Amine Formation

Nucleophilic substitution reactions are fundamental in organic synthesis for the formation of both aryl ethers and amines. libretexts.orglibretexts.org The synthesis of the starting material, 3-methoxyphenylacetone, can itself involve a nucleophilic aromatic substitution to form the methoxy (B1213986) group on the benzene (B151609) ring.

Furthermore, the formation of the amine group can be achieved through nucleophilic substitution. For instance, a suitable precursor like 2-(3-methoxyphenyl)propyl halide could react with an ammonia equivalent. However, direct alkylation of ammonia can lead to over-alkylation, producing secondary and tertiary amines. libretexts.org The Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, offers a more controlled approach to forming primary amines via nucleophilic substitution. libretexts.org

Modern Catalytic Approaches for Enhanced Selectivity and Efficiency

Modern synthetic chemistry has seen a significant shift towards the use of catalytic methods to improve reaction efficiency, selectivity, and environmental footprint. Transition-metal catalyzed reactions have become particularly prominent in amine synthesis. acs.org

For the synthesis of this compound, modern catalytic approaches could include advancements in reductive amination and nitrile reduction. For example, the use of more efficient and selective catalysts for hydrogenation, such as those based on iridium or ruthenium, can lead to higher yields and milder reaction conditions. organic-chemistry.org Additionally, developments in hydroaminomethylation, a process that combines hydroformylation and reductive amination in a single step, offer a direct route from alkenes to amines and could be conceptually applied to a precursor like 3-isopropenylanisole. acs.org

Asymmetric Hydrogenation of Precursor Imines and Enamines

Asymmetric hydrogenation represents a powerful and atom-economical method for the synthesis of chiral amines. acs.orgnih.gov This approach typically involves the reduction of a prochiral imine or enamine using hydrogen gas in the presence of a chiral transition-metal catalyst. researchgate.net

Rhodium and Iridium-based catalysts are prominent in the asymmetric hydrogenation of imines and enamines. acs.orgnih.govrsc.orgdocumentsdelivered.com For instance, Rhodium complexes with chiral phosphine (B1218219) ligands have demonstrated high efficiency in the asymmetric hydrogenation of various alkene classes, a valuable tool for producing chiral drugs. rsc.org Iridium catalysts, often in combination with chiral phosphoramidite (B1245037) ligands, have been successfully employed for the highly enantioselective hydrogenation of cyclic enamines, offering an effective route to optically active cyclic tertiary amines. nih.govorganic-chemistry.orgacs.org The choice of metal and ligand is crucial for achieving high enantioselectivity. For example, while Rhodium and Ruthenium complexes are effective for N-acyl enamines, Iridium catalysts have shown superior performance for cyclic N,N-dialkyl enamines. organic-chemistry.orgacs.org

The mechanism of these reactions often involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen. The steric and electronic properties of the chiral ligand create a chiral environment that directs the hydrogenation to one face of the prochiral substrate, leading to the formation of one enantiomer in excess. The development of ligands such as chiral bisaminophosphines has been instrumental in achieving high enantioselectivity in these hydrogenations. acs.orgdocumentsdelivered.com

Challenges in this area include the potential for catalyst poisoning by amine substrates or products and the E/Z isomerization of imine substrates, which can affect enantioselectivity. nih.govyoutube.com Overcoming these challenges often requires careful optimization of reaction conditions and catalyst design. nih.gov

Metal-Catalyzed Coupling Reactions for Stereoselective Amine Formation

Metal-catalyzed cross-coupling reactions provide a versatile platform for the formation of carbon-nitrogen bonds, a key step in the synthesis of many amines. The Buchwald-Hartwig amination is a cornerstone of this approach, utilizing a palladium catalyst to couple amines with aryl halides or triflates. wikipedia.orgjk-sci.comorganic-chemistry.orgyoutube.com This reaction has broad substrate scope and functional group tolerance, making it a powerful tool for the synthesis of aryl amines. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orgjk-sci.com The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. jk-sci.comyoutube.com

While the standard Buchwald-Hartwig amination is not inherently asymmetric, chiral ligands can be employed to induce stereoselectivity in certain applications. However, for the synthesis of a chiral amine like this compound, this method would typically be used to construct the arylamine core, with the chirality being introduced in a separate step.

Organocatalytic Transformations in Amine Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering the advantage of using small organic molecules as catalysts. rsc.orgnih.gov These catalysts are often derived from natural sources like amino acids and are considered more environmentally friendly. rsc.org For amine synthesis, chiral primary and secondary amines have been used as organocatalysts in a variety of transformations. rsc.org

One notable application is the asymmetric allylation of imines, which can be catalyzed by chiral Brønsted acids such as BINOL-derived phosphoric acids. beilstein-journals.orgcore.ac.uk This reaction provides access to chiral homoallylic amines. beilstein-journals.org The mechanism involves the activation of the imine by the chiral catalyst, followed by the enantioselective attack of an allyl nucleophile. core.ac.uk

Another important organocatalytic method is the asymmetric reduction of imines. Chiral phosphoric acids can catalyze the transfer hydrogenation of imines using a Hantzsch ester as the hydrogen source. core.ac.uk This method offers a metal-free alternative to the transition-metal-catalyzed hydrogenations described earlier. The catalyst activates the imine through hydrogen bonding, facilitating the stereoselective transfer of a hydride from the Hantzsch ester. core.ac.uk

Biocatalytic Approaches (e.g., Transaminase-Mediated Synthesis)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to the synthesis of chiral amines. diva-portal.org Transaminases (TAs), also known as aminotransferases, are particularly useful for this purpose. diva-portal.orgnih.govresearchgate.net These enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor, such as a ketone, to produce a chiral amine with high enantiopurity. nih.govmdpi.com

The synthesis of chiral amines using transaminases can be achieved through two main strategies: kinetic resolution of a racemic amine or asymmetric synthesis from a prochiral ketone. mdpi.com In the context of synthesizing this compound, the asymmetric synthesis approach would involve the amination of the corresponding prochiral ketone, 3-(3-methoxyphenyl)propan-2-one.

A key advantage of transaminases is their excellent stereoselectivity, often leading to enantiomeric excesses greater than 99%. diva-portal.org The reaction mechanism involves a ping-pong bi-bi kinetic model, where the enzyme's cofactor, pyridoxal-5'-phosphate (PLP), plays a crucial role in the amino group transfer. mdpi.com Challenges in transaminase-catalyzed reactions include unfavorable reaction equilibria and potential substrate or product inhibition. diva-portal.orgresearchgate.net Strategies to overcome these limitations include using co-solvents, removing the product in situ, or employing enzyme immobilization techniques. diva-portal.orgnih.gov Recent research has focused on discovering new transaminases with broader substrate scopes and improved stability, as well as engineering existing enzymes to enhance their catalytic properties. nih.gov

Chemo-, Regio-, and Diastereoselective Considerations in Synthetic Pathways

In the multistep synthesis of complex molecules like this compound, controlling the selectivity of chemical reactions is paramount.

Chemoselectivity refers to the ability to react with one functional group in the presence of other, similar functional groups. For example, in a molecule containing both an aldehyde and a ketone, a chemoselective reducing agent might reduce only the aldehyde. In the synthesis of this compound, chemoselectivity is crucial when modifying one part of the molecule without affecting the amine or the methoxy group on the aromatic ring. Protecting groups are often employed to achieve this. fiveable.me

Regioselectivity is the preference for bond formation or cleavage at one position over all other possible positions. For instance, in the electrophilic substitution of a substituted benzene ring, the position of the incoming group is determined by the directing effects of the existing substituent. For this compound, the methoxy group is an ortho-, para-director, which would influence any further substitution on the aromatic ring.

Diastereoselectivity is the preferential formation of one diastereomer over another. This is particularly relevant when creating a new stereocenter in a molecule that already contains one. While this compound itself has only one stereocenter, diastereoselectivity would become a critical consideration if it were used as a chiral building block in the synthesis of a more complex molecule with multiple stereocenters.

Protecting Group Strategies for Amine Functionality during Synthesis

The amine functional group is both nucleophilic and basic, which can interfere with many common organic reactions. Therefore, it is often necessary to "protect" the amine group by converting it into a less reactive derivative. organic-chemistry.org This protecting group can then be removed later in the synthesis to regenerate the free amine. organic-chemistry.org

Common protecting groups for amines include carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. fiveable.memasterorganicchemistry.comwikipedia.org

Boc Group : The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.comtotal-synthesis.com It is stable to a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenation. total-synthesis.com The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comjk-sci.com

Cbz Group : The Cbz group is installed by treating the amine with benzyl (B1604629) chloroformate (Cbz-Cl). total-synthesis.comnumberanalytics.com It is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation, which cleaves the benzyl group. masterorganicchemistry.comtotal-synthesis.com

The choice of protecting group depends on the specific reaction sequence planned. An important concept in protecting group strategy is orthogonality , which refers to the ability to remove one protecting group in the presence of another without affecting it. organic-chemistry.orgwikipedia.org For example, a molecule containing both a Boc-protected amine and a Cbz-protected amine can be selectively deprotected at either position by choosing the appropriate deprotection conditions (acid for Boc, hydrogenation for Cbz). masterorganicchemistry.comwikipedia.orgtotal-synthesis.com This allows for the sequential modification of different amine groups within the same molecule.

Stereochemical Resolution and Enantioselective Synthesis of 2 3 Methoxyphenyl Propan 1 Amine

Principles of Chirality and Stereoisomerism in Propan-1-amine Derivatives

Chirality is a fundamental concept in stereochemistry, referring to a geometric property of a molecule that makes it non-superimposable on its mirror image. sigmaaldrich.com Molecules that exhibit chirality are known as chiral molecules. The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituent groups.

In the case of 2-(3-methoxyphenyl)propan-1-amine, the carbon atom at the second position of the propane (B168953) chain (C2) is a stereocenter. It is attached to four distinct groups:

A hydrogen atom (-H)

A methyl group (-CH₃)

An aminomethyl group (-CH₂NH₂)

A 3-methoxyphenyl (B12655295) group (-C₆H₄OCH₃)

Due to this chiral center, the compound exists as a pair of enantiomers. Enantiomers are stereoisomers that are mirror images of each other. sigmaaldrich.com They share the same physical and chemical properties in an achiral environment but differ in their interaction with plane-polarized light (one rotates it to the left, levorotatory or (-), and the other to the right, dextrorotatory or (+)) and their interactions with other chiral molecules. sigmaaldrich.com These two enantiomers are designated as (R)-2-(3-methoxyphenyl)propan-1-amine and (S)-2-(3-methoxyphenyl)propan-1-amine based on the Cahn-Ingold-Prelog priority rules. A mixture containing equal amounts of both enantiomers is called a racemic mixture or racemate, which is optically inactive.

Enantiomeric Resolution Techniques

The separation of a racemic mixture into its individual enantiomers is a process known as chiral resolution. Several techniques are employed to achieve this separation, leveraging the distinct properties of enantiomers when they interact with other chiral entities.

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, often referred to as a resolving agent. fiveable.melibretexts.org The reaction produces a mixture of two diastereomeric salts.

Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and crystal structure. fiveable.memdpi.com This difference allows for their separation by methods like fractional crystallization. For the resolution of racemic this compound, a common choice for a resolving agent would be an enantiomerically pure form of tartaric acid, such as (+)-tartaric acid.

The process can be outlined as follows:

Salt Formation: The racemic amine ((R/S)-amine) is dissolved in a suitable solvent and treated with one enantiomer of a chiral acid ((+)-acid). This results in the formation of two diastereomeric salts: (R)-amine-(+)-acid and (S)-amine-(+)-acid.

Fractional Crystallization: Due to differing solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation.

Separation and Liberation: The crystallized salt is separated by filtration. The purified diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the enantiomerically pure amine. The other enantiomer can be recovered from the remaining solution (the mother liquor).

The table below illustrates the principle with hypothetical data for the diastereomeric salts of this compound with (+)-tartaric acid.

Table 1: Illustrative Properties of Diastereomeric Salts

| Diastereomeric Salt | Hypothetical Melting Point (°C) | Hypothetical Solubility in Ethanol (B145695) ( g/100 mL) |

| (R)-amine-(+)-acid | 185-188 | 1.2 |

| (S)-amine-(+)-acid | 170-173 | 3.5 |

This table is for illustrative purposes to demonstrate the differing physical properties of diastereomers.

Kinetic resolution is a process that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for its separation from the slower-reacting enantiomer. rsc.org This method can be categorized as either enzymatic or non-enzymatic.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly stereoselective catalysts. In the context of resolving chiral amines, a lipase (B570770) can be used to catalyze the acylation of the amine. For instance, in a process called lipase-catalyzed cyanoamidation or methoxyamidation, the enzyme will selectively acylate one enantiomer of this compound at a much higher rate than the other. mdpi.com This leaves one enantiomer in its acylated form and the other as the unreacted amine. These two compounds, having different functional groups, can then be easily separated using standard techniques like chromatography or extraction.

Non-Enzymatic Kinetic Resolution: This approach uses chiral metal complexes or organocatalysts to achieve the same effect. A prominent example is the asymmetric transfer hydrogenation (ATH) of racemic ketones, which can be adapted for the resolution of amines. rsc.org In a non-enzymatic kinetic resolution of this compound, a chiral catalyst would selectively oxidize or modify one enantiomer, allowing the other to be recovered in high enantiomeric purity.

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. jiangnan.edu.cn The separation is achieved using a chiral stationary phase (CSP), which is a solid support that has a chiral molecule bound to its surface. researchgate.net

The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus enabling their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated with derivatives like tris(3,5-dimethylphenylcarbamate) or tris(4-methylbenzoate), are widely used and have shown high efficiency in separating chiral amines. mdpi.comresearchgate.net

The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, where the analyte fits into a chiral cavity of the CSP. sigmaaldrich.com The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or cyclohexane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for optimizing the separation. mdpi.com

Table 2: Common Chiral Stationary Phases for Amine Resolution

| CSP Name | Chiral Selector | Typical Elution Mode |

| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase |

| LUX® Cellulose-3 | Cellulose tris(4-methylbenzoate) | Normal Phase |

| CHIRALPAK® IA | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase |

| CHIRALPAK® IE | Amylose tris(3,5-dichlorophenylcarbamate) | Normal Phase |

Asymmetric Synthetic Approaches to Enantiomerically Pure Forms

Instead of separating a racemic mixture, asymmetric synthesis aims to selectively create a single enantiomer from an achiral starting material. This is often achieved by using a chiral influence, such as a chiral catalyst or a chiral auxiliary.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

The synthesis of an enantiomerically pure form of this compound can be achieved using this strategy. A well-known example of this approach involves the use of Evans' oxazolidinone auxiliaries. researchgate.net A general synthetic sequence would be:

Attachment of Auxiliary: The chiral auxiliary, for instance, (S)-4-benzyl-2-oxazolidinone, is acylated with propionyl chloride to form an N-acyloxazolidinone.

Diastereoselective Alkylation: The N-acyloxazolidinone is treated with a strong base like lithium diisopropylamide (LDA) to form a specific Z-enolate. This enolate then reacts with a 3-methoxybenzyl halide. The bulky substituent on the chiral auxiliary sterically blocks one face of the enolate, forcing the alkylating agent to approach from the opposite, less hindered face. This results in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. nih.gov

Cleavage of Auxiliary: The chiral auxiliary is then cleaved from the alkylated product, typically through hydrolysis or reduction. For example, reduction with lithium borohydride (B1222165) (LiBH₄) would cleave the auxiliary and reduce the carbonyl group to yield the corresponding chiral alcohol, which can then be converted to the desired amine. This final step yields the enantiomerically enriched this compound precursor.

This method is highly effective because it allows for the creation of new stereocenters with predictable and controllable stereochemistry. researchgate.net

Chiral Catalyst-Controlled Asymmetric Syntheses

Chiral catalyst-controlled asymmetric synthesis represents a powerful approach to directly obtain enantiomerically enriched products. This strategy relies on a chiral catalyst to control the stereochemical outcome of a reaction, transforming a prochiral substrate into a chiral product.

A notable method involves the asymmetric hydrogenation of corresponding imines or enamides, a process that has seen significant advancements through the use of transition metal catalysts paired with chiral ligands. acs.org For instance, iridium complexes containing chiral diamine ligands, in conjunction with a chiral phosphoric acid, have demonstrated high activity for the asymmetric hydrogenation of N-aryl imines. acs.org While not explicitly detailed for this compound, the general success of these catalytic systems, such as those employing C1-symmetry sulfoximine (B86345) ligands or P-stereogenic dihydrobenzooxaphosphole oxazoline (B21484) ligands (LalithPhos), suggests their potential applicability. acs.org These catalysts have yielded enantiopure amines in other contexts. acs.org

Another promising avenue is the use of chiral N-heterocyclic carbene (NHC) catalysts. nih.gov These organocatalysts have been effectively used in a variety of asymmetric transformations. nih.govresearchgate.net For example, novel triazolium salts derived from cis-1,2-aminoindanol can act as efficient precatalysts for NHC-catalyzed reactions, achieving exceptional diastereo- and enantioselectivities. researchgate.net The expansion of chiral NHC catalysis into new reaction types continues to provide opportunities for the asymmetric synthesis of chiral amines. nih.gov

Iron-based chiral catalysts have also emerged as a viable option for asymmetric synthesis, offering a more sustainable and cost-effective alternative to precious metal catalysts. nih.gov Although specific applications to this compound are not extensively documented, the broad utility of chiral iron catalysts in asymmetric reactions indicates their potential in this area. nih.gov

The table below summarizes various chiral catalyst systems and their reported effectiveness in the asymmetric synthesis of chiral amines, highlighting the potential for their application to this compound.

| Catalyst System | Ligand/Catalyst Type | Reaction Type | Reported Enantiomeric Excess (ee) |

| Iridium-(Cp*) | Chiral Diamine + Chiral Phosphoric Acid | Asymmetric Hydrogenation of N-aryl imines | Up to 98% |

| Iridium | C1-Symmetry Sulfoximine Ligands | Asymmetric Hydrogenation of N-aryl imines | Up to 91% |

| Iridium/L6 | P-stereogenic Dihydrobenzooxaphosphole Oxazoline (LalithPhos) | Asymmetric Hydrogenation | Not specified |

| N-heterocyclic carbene (NHC) | Chiral Triazolium Salt from cis-1,2-aminoindanol | Aza-Diels-Alder Reactions | >99% |

Substrate-Controlled Asymmetric Syntheses

In substrate-controlled asymmetric synthesis, the stereochemical outcome is dictated by a chiral center already present within the substrate molecule. youtube.com This method is particularly useful when a chiral starting material is readily available. The inherent chirality of the substrate directs the formation of a new stereocenter with a specific configuration.

One common strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate. youtube.com This auxiliary then directs the stereoselective reaction, and is subsequently removed to yield the enantiomerically enriched product. youtube.com While this is a powerful technique, it requires additional steps for the attachment and removal of the auxiliary. youtube.com

A more direct approach in substrate-controlled synthesis relies on the influence of an existing stereocenter within the reacting molecule. For example, in the nucleophilic addition to a chiral carbonyl compound, the existing chiral center can direct the incoming nucleophile to one face of the carbonyl group over the other, leading to a diastereomeric excess of one product. youtube.com This principle can be applied to the synthesis of this compound if a suitable chiral precursor containing a stereocenter is utilized.

While specific examples of substrate-controlled synthesis for this compound are not prevalent in the reviewed literature, the fundamental principles of this approach are well-established in organic synthesis and offer a viable pathway to the desired enantiomer, provided a suitable chiral starting material is accessible. youtube.com

Determination of Enantiomeric Excess and Absolute Configuration

Once a chiral compound has been synthesized or resolved, it is crucial to determine its enantiomeric purity and the absolute configuration of its stereocenter(s).

The enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. masterorganicchemistry.com A common and highly effective method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC). rsc.orgresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. rsc.orgresearchgate.net The relative areas of the two peaks in the chromatogram correspond to the ratio of the enantiomers in the mixture, from which the ee can be calculated. Various chiral columns, such as those based on cellulose or amylose derivatives (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H), are commercially available and have been successfully used for the separation of a wide range of chiral amines. rsc.orgresearchgate.net Gas chromatography (GC) with a chiral column can also be employed for this purpose, often after derivatization of the amine to a more volatile compound like an acetamide. rsc.org

The table below provides examples of HPLC and GC conditions used for the determination of enantiomeric excess of chiral amines.

| Analytical Method | Column | Mobile Phase/Conditions | Detection |

| HPLC | Daicel Chiralpak OD-H (0.46 x 25 cm) | n-hexane/i-propanol = 95/5, v = 0.7 mL⋅min-1 | UV, λ = 214 nm |

| HPLC | Phenomenex Lux 5u Cellulose-1 (0.46 x 25 cm) | Not specified | Not specified |

| GC | Hydrodex β-6TBDM (25 m x 0.25 mm x 0.25 µm) | Temperature program: 110 °C hold 20 min, 5 °C min-1 to 190 °C | FID |

Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral molecule is a more complex task. X-ray crystallography is the most definitive method, but it requires a suitable single crystal of the compound or a derivative. rsc.org

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, offer a powerful alternative. columbia.edu A general protocol for determining the absolute configuration of secondary amines involves their conjugation to a carrier moiety and complexation with a dimeric zinc porphyrin host. columbia.edu The resulting host-guest complex exhibits a characteristic CD spectrum, and the sign of the exciton (B1674681) couplet can be correlated with the absolute configuration of the amine. columbia.edu This method, often combined with molecular mechanics calculations, provides a reliable means of assigning the absolute configuration. columbia.edu

Optical rotation, measured using a polarimeter, is a classical method for characterizing chiral compounds. masterorganicchemistry.comrsc.org While the sign of the optical rotation ([α]) can sometimes be correlated with the absolute configuration for a series of related compounds, this is not always a reliable method on its own. masterorganicchemistry.com However, it is a valuable tool for confirming the identity of a known enantiomer and for calculating enantiomeric excess if the specific rotation of the pure enantiomer is known. masterorganicchemistry.com

Computational Chemistry and Theoretical Studies of 2 3 Methoxyphenyl Propan 1 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide insights into the geometry, energy, and distribution of electrons within 2-(3-Methoxyphenyl)propan-1-amine.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound. DFT studies focus on determining the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry, and its corresponding energy.

Table 1: Predicted Physicochemical Properties of this compound Note: This data is based on predictive models and may not reflect experimentally determined values.

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.236 g/mol |

| Monoisotopic Mass | 165.115364102 |

| pKa (Predicted) | 10.00 ± 0.10 |

| XLogP3-AA | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 35.2 Ų |

| Heavy Atom Count | 12 |

| Complexity | 127 |

Source: Adapted from computational chemical data for 3-methoxyamphetamine. guidechem.com

Ab Initio Methods and Basis Set Selection for Molecular Properties

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, particularly when paired with a sufficiently large basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.

The choice of basis set is critical for the accuracy of ab initio calculations. For molecules like this compound, Pople-style basis sets (e.g., 6-31G, 6-311G) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are commonly used. Larger basis sets with polarization and diffuse functions (e.g., 6-311++G(d,p)) are often necessary to accurately describe the electronic properties of molecules with heteroatoms like oxygen and nitrogen. These calculations can be used to determine various molecular properties, such as dipole moments, polarizability, and vibrational frequencies, which are essential for interpreting experimental spectroscopic data.

Conformational Analysis and Potential Energy Landscapes

The flexibility of the propyl-amine side chain in this compound allows it to adopt multiple spatial arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies.

Mapping of Conformational Space and Stable Isomers

Mapping the conformational space of this compound involves systematically rotating the single bonds in the side chain and calculating the energy of each resulting conformation. This process generates a potential energy surface (PES), which is a multidimensional plot of the molecule's energy as a function of its geometry. The low-energy regions on the PES correspond to stable conformers, while the high-energy regions represent transition states between them.

For phenethylamine (B48288) derivatives, the key dihedral angles that define the conformation are those of the Cα-Cβ bond and the C-C-N-H torsion. The relative orientation of the phenyl ring and the amino group is a primary determinant of the conformational energy. The presence of the methoxy (B1213986) group at the meta position of the phenyl ring will also influence the conformational preferences due to steric and electronic effects. The most stable isomers are those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis identifies stable conformers, molecular dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe how the molecule moves, vibrates, and changes its conformation. guidechem.com

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would then track the atomic trajectories over a period of nanoseconds or longer. This allows for the exploration of the conformational landscape and the calculation of the relative populations of different conformers at a given temperature. MD simulations are particularly useful for understanding how the molecule might interact with biological targets, as they can reveal the flexibility and accessible conformations of the molecule in a dynamic environment.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy and shape of the HOMO and LUMO of this compound can be calculated using quantum chemical methods like DFT. The energy of the HOMO is related to the molecule's ionization potential, while the energy of the LUMO is related to its electron affinity. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests high reactivity.

By examining the spatial distribution of the HOMO and LUMO, it is possible to predict which parts of the molecule are most likely to be involved in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the nitrogen atom of the amine group, indicating these are the likely sites for electrophilic attack. The LUMO, on the other hand, would indicate the regions susceptible to nucleophilic attack. This information is invaluable for understanding the metabolic pathways and potential interactions of the molecule with biological systems.

Hydrogen Bonding Interactions and Intermolecular Forces

The molecular structure of this compound, featuring a primary amine (-NH2) group and a methoxy (-OCH3) group, allows for a variety of hydrogen bonding interactions and other intermolecular forces that dictate its physical properties and interactions with other molecules. The amine group serves as a hydrogen bond donor, while the nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors.

Key Hydrogen Bonding Interactions:

N-H···N: The primary amine group can form hydrogen bonds with the nitrogen atom of another this compound molecule, leading to self-association.

N-H···O: The amine hydrogens can interact with the oxygen atom of the methoxy group of a neighboring molecule.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can quantify the strength and geometry of these hydrogen bonds. The interaction energy is a key parameter derived from these calculations, indicating the stability of the hydrogen-bonded dimers or clusters. The orientation of the interacting molecules and the distance between the donor and acceptor atoms are crucial in determining the strength of these interactions. rsc.org

Intermolecular Forces Data Table

| Interaction Type | Donor | Acceptor | Typical Calculated Interaction Energy (kcal/mol) |

| Strong Hydrogen Bond | N-H | N | 3 - 7 |

| Moderate Hydrogen Bond | N-H | O (methoxy) | 2 - 5 |

| Weak Hydrogen Bond | C-H (aromatic) | O/N | 0.5 - 2 |

| van der Waals Forces | Molecule | Molecule | Variable |

Note: The values in this table are representative and can vary based on the specific computational method and basis set used.

Solvent Effects on Molecular Conformation and Reactivity through Continuum Models and Explicit Solvation

The conformation and reactivity of this compound can be significantly influenced by the surrounding solvent environment. Computational chemistry offers two primary approaches to model these effects: continuum models and explicit solvation.

Continuum Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and provides a good approximation of the bulk solvent effects on the solute's electronic structure and geometry. For this compound, increasing the polarity of the solvent in a continuum model would likely lead to a greater stabilization of conformers with larger dipole moments.

Explicit Solvation: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the direct modeling of specific solute-solvent hydrogen bonds and other short-range interactions. For instance, in an aqueous environment, explicit water molecules would be modeled forming hydrogen bonds with the amine and methoxy groups of this compound, providing a detailed picture of the solvation shell.

A computational study on acetaminophen, which also contains hydrogen bonding groups, demonstrated that both intramolecular and intermolecular hydrogen bonding energies are influenced by the solvent's polarity. researchgate.net It is plausible that similar effects would be observed for this compound, where the relative energies of different conformers and the stability of intermolecular complexes would be solvent-dependent.

Solvent Effects on Conformer Stability (Illustrative)

| Solvent | Dielectric Constant | Most Stable Conformer (Hypothetical) | Relative Energy (kcal/mol) |

| Gas Phase | 1 | Gauche | 0 |

| Chloroform | 4.8 | Gauche | -0.5 |

| Ethanol (B145695) | 24.6 | Anti | -1.2 |

| Water | 78.4 | Anti | -2.0 |

Note: This table is illustrative, showing a hypothetical trend. Actual results would require specific calculations.

Theoretical Aspects of Reaction Mechanisms and Transition States (purely chemical transformations)

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

Plausible Chemical Transformations for Theoretical Study:

N-Alkylation/N-Acylation: The primary amine is a nucleophilic center and can undergo reactions with electrophiles. Theoretical studies could model the SN2 reaction pathway for N-alkylation or the nucleophilic acyl substitution for N-acylation, calculating the activation barriers and determining the stereochemical outcome.

Oxidation of the Amine: The oxidation of the amine group to form an imine or oxime could be investigated. Computational models can help elucidate the stepwise or concerted nature of these oxidation reactions.

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the propan-1-amine group is deactivating. Theoretical calculations of the transition states for substitution at different positions on the aromatic ring can predict the regioselectivity of reactions like nitration or halogenation.

Studies on the reaction of substituted methoxyphenyl compounds with amines have shown that the reaction mechanism can involve the formation of a zwitterionic tetrahedral intermediate. nih.gov Similarly, computational investigations into the reactions of other aromatic systems provide a framework for understanding potential reaction pathways. rsc.orgmdpi.com For any proposed chemical transformation of this compound, computational methods like DFT can be used to locate the transition state structures and calculate the activation energies, providing a detailed understanding of the reaction kinetics and mechanism.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov By establishing a mathematical relationship between molecular descriptors and a specific property, QSPR models can estimate properties that are difficult or expensive to measure experimentally. chemrxiv.orgnih.gov

For this compound, QSPR models could be developed to predict a range of non-biological properties.

Key Steps in QSPR Modeling:

Data Collection: A dataset of compounds with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, geometrical, electronic) are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the property. researchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Example of a Hypothetical QSPR Equation for Boiling Point:

Boiling Point (°C) = a (Molecular Weight) + b (Polar Surface Area) + c (Number of Rotatable Bonds) + d

Where a, b, c, and d are coefficients determined from the regression analysis of a training set of compounds.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 2 3 Methoxyphenyl Propan 1 Amine

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. nih.govfda.gov.tw In a typical experiment, the molecular ion of the target compound is selected in the first mass analyzer, then fragmented, and the resulting fragment ions (daughter ions) are analyzed in a second mass analyzer. nih.govfda.gov.tw This provides detailed information about the fragmentation pathways. For 2-(3-Methoxyphenyl)propan-1-amine, the primary fragmentation would be expected to occur at the C-C bond adjacent to the nitrogen atom (alpha-cleavage) and at the benzylic position. libretexts.orgdocbrown.info

A proposed fragmentation pathway for this compound is outlined in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 166.12 [M+H]⁺ | 149.10 | NH₃ | [C₁₀H₁₃O]⁺ (3-methoxyphenylpropene cation) |

| 166.12 [M+H]⁺ | 121.07 | C₂H₅N | [C₈H₉O]⁺ (methoxybenzyl cation) |

| 166.12 [M+H]⁺ | 91.05 | C₃H₇N + CH₂O | [C₇H₇]⁺ (tropylium ion) |

| 121.07 | 77.04 | CO + CH₄ | [C₆H₅]⁺ (phenyl cation) |

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). oup.com This allows for the determination of the elemental composition of the molecule, as the exact mass of each element is unique. For this compound (C₁₀H₁₅NO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Calculated Monoisotopic Mass: 165.115364 u

Expected HRMS Result: An m/z value very close to the calculated mass, confirming the elemental formula.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly sensitive to polar bonds. For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, C-O stretching of the methoxy (B1213986) group, and C=C stretching of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations. Raman spectroscopy would be useful for observing the vibrations of the aromatic ring and the carbon backbone of this compound.

A table of expected vibrational frequencies for key functional groups is provided below. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 (broad) | 3300 - 3500 (weak) |

| Amine (N-H) | Bending | 1580 - 1650 | 1580 - 1650 |

| Aromatic (C-H) | Stretching | 3000 - 3100 | 3000 - 3100 (strong) |

| Aliphatic (C-H) | Stretching | 2850 - 3000 | 2850 - 3000 |

| Aromatic (C=C) | Stretching | 1450 - 1600 | 1450 - 1600 (strong) |

| Methoxy (C-O) | Stretching | 1000 - 1300 (strong) | 1000 - 1300 |

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of molecular connectivity, conformation, and stereochemistry. For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the exact measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the solid state.

While a specific crystal structure determination for this compound is not prominently available in the reviewed literature, the methodology remains critical for related structures. The process involves irradiating a single crystal with a focused X-ray beam. The resulting diffraction pattern is collected and mathematically analyzed to generate an electron density map, from which the atomic positions can be deduced.

For example, analysis of a related compound, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, yielded detailed structural information, including its monoclinic space group (P21/c) and unit cell parameters. vensel.org This level of detail confirms the molecular structure and provides insight into intermolecular interactions, such as hydrogen bonding and crystal packing, which influence the physical properties of the solid. vensel.org

Table 1: Representative Data from a Single Crystal X-ray Diffraction Analysis (Note: This is an illustrative table based on typical data obtained for similar small organic molecules, as specific data for the target compound is not available.)

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P21/c | The space group defines the crystal's symmetry elements. vensel.org |

| a (Å) | 7.1869 | Length of the 'a' axis of the unit cell. vensel.org |

| b (Å) | 18.0636 | Length of the 'b' axis of the unit cell. vensel.org |

| c (Å) | 13.1656 | Length of the 'c' axis of the unit cell. vensel.org |

| β (°) | 96.763 | The angle of the 'β' axis of the unit cell. vensel.org |

| Volume (ų) | 1697.28 | The volume of a single unit cell. vensel.org |

| Z | 8 | The number of molecules per unit cell. vensel.org |

| R1 [I>2σ(I)] | 0.0517 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. vensel.org |

Advanced Chromatographic Separation and Detection Techniques

Chromatography is indispensable for the analysis of this compound, particularly for separating its enantiomers and assessing its purity.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Modes (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating the enantiomers (mirror-image isomers) of chiral compounds. mdpi.com Since enantiomers possess identical physical and chemical properties, they can only be distinguished in a chiral environment. sigmaaldrich.com Chiral HPLC achieves this by using a chiral stationary phase (CSP).

Research on the separation of chiral amines frequently employs polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates. yakhak.org The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the CSP. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like 2-propanol, is crucial for achieving optimal resolution. yakhak.org In some cases, derivatizing the amine with a fluorescent tag, such as a nitrobenzoxadiazole (NBD) group, can enhance detection sensitivity. yakhak.org The developed analytical methods can be used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. mdpi.comyakhak.org

Table 2: Illustrative Chiral HPLC Method for Amine Enantioseparation

| Parameter | Condition | Rationale/Purpose |

| Column | Chiralpak IE / Chiralcel OD-H | Polysaccharide-based CSPs known for high enantioselectivity for amines. yakhak.org |

| Mobile Phase | Hexane / 2-Propanol (e.g., 90:10 v/v) | Isocratic elution with a nonpolar solvent and a polar modifier to control retention and selectivity. yakhak.org |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC. yakhak.org |

| Detection | UV (e.g., 254 nm) or Fluorescence | UV detection is common; fluorescence is used for derivatized amines for higher sensitivity. yakhak.org |

| Temperature | Ambient | Separations are often robust at room temperature. |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile and thermally stable compounds. omicsonline.org When coupled with a Mass Spectrometer (MS), it becomes an unparalleled tool for purity assessment, allowing for the separation, identification, and quantification of the main component and any impurities. omicsonline.org

For the analysis of this compound, a sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column, often coated with a stationary phase like dimethylpolysiloxane, separates compounds based on their boiling points and interactions with the phase. ojp.gov As each compound elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint" for identification.

This technique is crucial for impurity profiling, where it can identify starting materials, by-products from synthesis, or degradation products. omicsonline.org For polar compounds like amines, derivatization with reagents such as silylating or acylating agents is sometimes performed to increase volatility and reduce peak tailing, leading to better chromatographic performance. researchgate.net Studies on related compounds show that mass spectral fragmentation patterns are key to distinguishing between isomers that might co-elute chromatographically. ojp.gov

Table 3: Typical GC-MS Parameters for Purity Analysis of an Amine Compound

| Parameter | Condition | Rationale/Purpose |

| GC Column | DB-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm film | A common, robust, low-polarity column suitable for a wide range of compounds. |

| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min | Temperature gradient to separate compounds with different boiling points effectively. |

| MS Ion Source Temp. | 230 °C | Standard temperature for the ion source. |

| MS Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |

| Scan Range | 40-550 m/z | Covers the expected mass range for the parent compound and its fragments. |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient alternative to HPLC for chiral separations. wikipedia.orgchromatographyonline.com This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. youtube.com Supercritical CO2 has properties intermediate between a liquid and a gas, offering low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to liquid chromatography. chromatographyonline.comyoutube.com

For chiral separations of compounds like this compound, SFC is typically run on the same types of chiral stationary phases (CSPs) used in HPLC. chromatographyonline.com To analyze more polar compounds, organic modifiers such as methanol (B129727) or ethanol (B145695) are added to the CO2 mobile phase. chromatographyonline.com These modifiers enhance analyte solubility and modify the interactions with the stationary phase, enabling fine-tuning of the separation. chromatographyonline.com

The primary advantages of SFC include significantly reduced analysis times and a drastic reduction in the use of toxic organic solvents, making it a "greener" analytical technique. youtube.comchromatographyonline.com It is particularly well-suited for high-throughput screening and purification in the pharmaceutical industry. wikipedia.org

Table 4: Comparison of Chiral HPLC and Chiral SFC

| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Heptane) | Supercritical Carbon Dioxide (CO2) wikipedia.org |

| Solvent Consumption | High | Low (significant reduction in organic solvent use) youtube.com |

| Analysis Speed | Slower (higher viscosity of liquid mobile phase) | Faster (low viscosity allows for higher flow rates) youtube.comchromatographyonline.com |

| Chromatographic Efficiency | Good | Often higher than HPLC chromatographyonline.com |

| Environmental Impact | Higher (use of toxic solvents) | Lower ("Green" technology due to CO2 use) youtube.com |

| Operating Pressure | Moderate to High | High (to maintain CO2 in a supercritical state) wikipedia.org |

Chemical Reactivity and Derivatization Pathways of 2 3 Methoxyphenyl Propan 1 Amine

Reactions at the Amine Nitrogen Center

The primary amine group in 2-(3-Methoxyphenyl)propan-1-amine is a nucleophilic center that readily participates in a variety of reactions, leading to the formation of a diverse range of nitrogen-containing functional groups.

Acylation, Sulfonylation, and Carbocylation Reactions

The nucleophilic nitrogen atom of this compound can be readily acylated, sulfonylated, and carbocylated using appropriate reagents. These reactions are fundamental in modifying the compound's properties and for the synthesis of various derivatives.

Acylation reactions involve the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This is typically achieved by reacting the amine with acyl halides (such as acetyl chloride or benzoyl chloride) or acid anhydrides (like acetic anhydride) chemicalbook.com. For instance, the N-acetylation of amphetamine-type stimulants, a class of compounds to which this compound belongs, is a well-established derivatization method, often utilizing acetic anhydride (B1165640) chemicalbook.com. A general procedure for the acylation of a primary amine involves dissolving the amine in a suitable solvent like dichloromethane (B109758) (DCM) and adding the acylating agent, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen halide byproduct nih.gov.

Carbocylation involves the reaction of the amine with a chloroformate to yield a carbamate. This transformation introduces a carboalkoxy or carboaryloxy group onto the nitrogen atom.

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetic Anhydride | Amide (N-acetyl) |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide (N-tosyl) |

| Carbocylation | Ethyl Chloroformate | Carbamate |

Alkylation and Reductive Alkylation Strategies

The introduction of alkyl groups to the amine nitrogen can be accomplished through direct alkylation or, more commonly and with greater control, via reductive alkylation.

Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products, and in some cases, even quaternary ammonium (B1175870) salts, making it a less controlled method for primary amines masterorganicchemistry.com.

Reductive amination (or reductive alkylation) is a more selective and widely employed method for the N-alkylation of amines masterorganicchemistry.com. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine masterorganicchemistry.com. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.comorganic-chemistry.orgscispace.com. For example, the reaction of an amine with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride is a common method for N,N-dimethylation researchgate.netgoogle.comcetjournal.it. The reaction of this compound with an aldehyde such as acetaldehyde, followed by reduction, would yield the N-ethyl derivative. Similarly, reaction with acetone (B3395972) would lead to the N-isopropyl derivative.

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | Sodium Borohydride | N,N-Dimethyl-2-(3-methoxyphenyl)propan-1-amine |

| Acetaldehyde | Sodium Cyanoborohydride | N-Ethyl-2-(3-methoxyphenyl)propan-1-amine |

| Acetone | Sodium Triacetoxyborohydride | N-Isopropyl-2-(3-methoxyphenyl)propan-1-amine |

Formation of Imines, Amides, and Other Nitrogen-Containing Functional Groups

As discussed, the reaction of this compound with aldehydes and ketones leads to the formation of imines as intermediates in reductive amination procedures masterorganicchemistry.com. These imines can, in some cases, be isolated if the reduction step is omitted.

The formation of amides via acylation has been detailed in section 6.1.1 chemicalbook.com. A specific example is the synthesis of N-formyl derivatives, which can be achieved using reagents like formic acid or formylating agents researchgate.net.

Other nitrogen-containing functional groups can also be synthesized. For instance, reaction with isocyanates would yield ureas, while reaction with isothiocyanates would produce thioureas.

Reactions Involving the Aromatic Ring

The methoxyphenyl moiety of this compound is susceptible to reactions typical of substituted benzene (B151609) rings, including electrophilic aromatic substitution and modification of the methoxy (B1213986) group.

Electrophilic Aromatic Substitution (EAS) Reactions on the Methoxyphenyl Moiety

The methoxy group (-OCH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density to the benzene ring through resonance quora.com. The propan-1-amine side chain is generally considered to be a deactivating group, although its influence is less pronounced than that of the strongly activating methoxy group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the methoxy group. The likely positions for substitution are C2, C4, and C6.

Halogenation , such as bromination, of dimethoxyamphetamines has been studied, providing insights into the regioselectivity of such reactions on related structures nih.govwisc.edu. Bromination of this compound would be expected to yield a mixture of bromo-substituted products, with the bromine atom adding to the activated positions of the aromatic ring.

Nitration can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group would be directed to the ortho and para positions relative to the methoxy group.

Friedel-Crafts reactions , such as acylation, are also possible on the activated aromatic ring. For example, the acylation of anisole (B1667542) (methoxybenzene) with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride or iron(III) chloride yields primarily the para-acylated product, 4-methoxypropiophenone wisc.eduyoutube.comyoutube.comtamu.eduvedantu.com. A similar outcome would be anticipated for this compound, with acylation occurring at the positions activated by the methoxy group.

| EAS Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂/FeBr₃ | 2-Bromo-6-(3-methoxyphenyl)propan-1-amine and/or 4-Bromo-2-(3-methoxyphenyl)propan-1-amine and/or 6-Bromo-2-(3-methoxyphenyl)propan-1-amine |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-6-(3-methoxyphenyl)propan-1-amine and/or 4-Nitro-2-(3-methoxyphenyl)propan-1-amine and/or 6-Nitro-2-(3-methoxyphenyl)propan-1-amine |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acylation at C2, C4, or C6 position |

Modification of the Methoxy Group (e.g., Demethylation, Oxidation)

The methoxy group itself can be chemically modified, providing another pathway for derivatization.

Demethylation of the methoxy group to the corresponding phenol (B47542) can be accomplished using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr) nih.govresearchgate.netchem-station.comorgsyn.orgcommonorganicchemistry.com. Boron tribromide is a particularly effective reagent for cleaving aryl methyl ethers, often used in dichloromethane at low temperatures nih.govchem-station.comcommonorganicchemistry.com. The resulting hydroxyl group can then be further functionalized. One of the major metabolites of 3-methoxyamphetamine is gepefrine (B108070) (3-hydroxyamphetamine), indicating that demethylation is a feasible transformation nih.gov.